molecular formula C15H22BrN3O2 B8462767 tert-Butyl 4-((5-bromopyridin-2-yl)amino)piperidine-1-carboxylate CAS No. 877399-24-1

tert-Butyl 4-((5-bromopyridin-2-yl)amino)piperidine-1-carboxylate

Cat. No. B8462767
M. Wt: 356.26 g/mol
InChI Key: GKJHVQFIWAPEHI-UHFFFAOYSA-N
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Patent
US08785632B2

Procedure details

A tube was charged with 2,5-dibromopyridine (0.24 g, 1.0 mmol), 4-Amino-piperidine-1-carboxylic acid tert-butyl ester (0.22 g, 1.1 mmol), di-isopropylethylamine (0.19 mL, 1.1 mmol) and N-methylpyrrolidinone (1.0 mL). The tube was sealed and the mixture was heated at 80° C. overnight. The temperature was increased to 120° C. and heated overnight. The reaction was partitioned between ethyl acetate and water. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over MgSO4 and concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of ethyl acetate and hexanes to afford 4-(5-bromo-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (36 mg, 10%).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([NH2:22])[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C(N(C(C)C)CC)(C)C>CN1CCCC1=O>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([NH:22][C:2]2[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=2)[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
0.22 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N
Name
Quantity
0.19 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
elution of ethyl acetate and hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.